molecular formula C24H17N3O3 B11075162 Ethane-1,2-dione, 1-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-2-(2-phenyl-1H-indol-3-yl)-

Ethane-1,2-dione, 1-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-2-(2-phenyl-1H-indol-3-yl)-

Cat. No.: B11075162
M. Wt: 395.4 g/mol
InChI Key: STTFTQPIEMIVQL-UHFFFAOYSA-N
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Description

Ethane-1,2-dione, 1-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-2-(2-phenyl-1H-indol-3-yl)- is a complex organic compound that features a unique combination of quinoxaline and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane-1,2-dione, 1-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-2-(2-phenyl-1H-indol-3-yl)- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoxaline Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

    Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reaction: The final step involves coupling the quinoxaline and indole derivatives through a suitable linker, such as ethane-1,2-dione, under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-2,3-dione derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism by which Ethane-1,2-dione, 1-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-2-(2-phenyl-1H-indol-3-yl)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoxaline and indole moieties can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethane-1,2-dione, 1-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-2-(2-methyl-1H-indol-3-yl)-
  • Ethane-1,2-dione, 1-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-2-(2-ethyl-1H-indol-3-yl)-

Uniqueness

Compared to similar compounds, Ethane-1,2-dione, 1-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-2-(2-phenyl-1H-indol-3-yl)- stands out due to the presence of the phenyl group on the indole moiety. This structural feature can significantly influence its chemical reactivity and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C24H17N3O3

Molecular Weight

395.4 g/mol

IUPAC Name

1-(3-oxo-2,4-dihydroquinoxalin-1-yl)-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione

InChI

InChI=1S/C24H17N3O3/c28-20-14-27(19-13-7-6-12-18(19)25-20)24(30)23(29)21-16-10-4-5-11-17(16)26-22(21)15-8-2-1-3-9-15/h1-13,26H,14H2,(H,25,28)

InChI Key

STTFTQPIEMIVQL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C(=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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